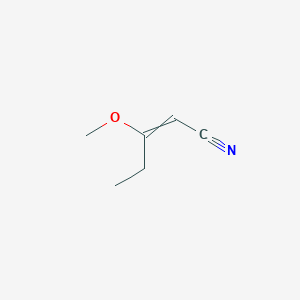![molecular formula C16H24O B12604674 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one CAS No. 917892-89-8](/img/structure/B12604674.png)
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is an organic compound that belongs to the class of monoterpenoids. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a 3,7-dimethylocta-1,6-dien-3-yl group. It is commonly found in essential oils and has various applications in the fields of chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by oxidation to form the desired ketone. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. For example, the catalytic oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield this compound . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl acetate: A monoterpenoid that is the acetate ester of linalool, commonly found in essential oils from bergamot and lavender.
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
(3R)-3,7-Dimethylocta-1,6-diene: A related compound with similar structural features but lacking the cyclohexene ring.
Uniqueness
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is unique due to its combination of a cyclohexene ring and a 3,7-dimethylocta-1,6-dien-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
917892-89-8 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one |
InChI |
InChI=1S/C16H24O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-8H,1,6,9-12H2,2-4H3/t16-/m0/s1 |
Clave InChI |
VIHPQEWTKZTYKH-INIZCTEOSA-N |
SMILES isomérico |
CC(=CCC[C@](C)(C=C)C1=CCC(=O)CC1)C |
SMILES canónico |
CC(=CCCC(C)(C=C)C1=CCC(=O)CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
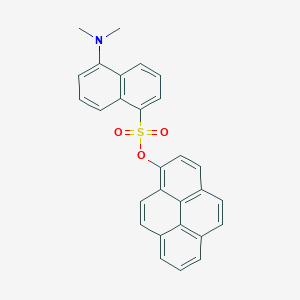
![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
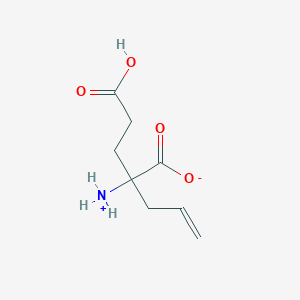
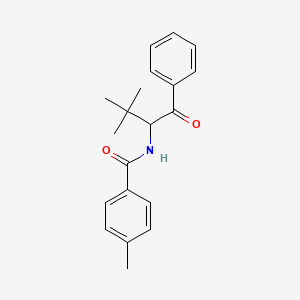
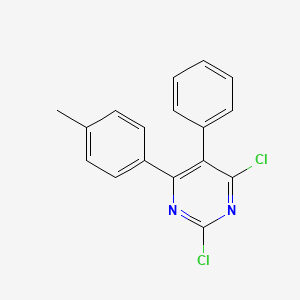

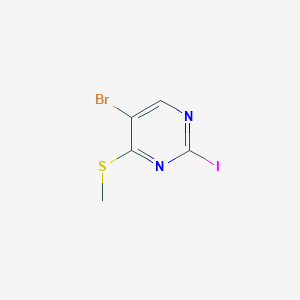
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
